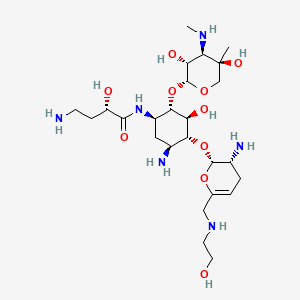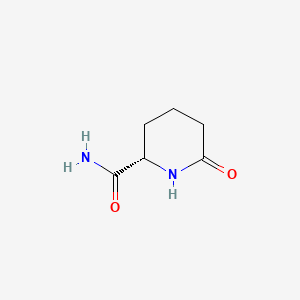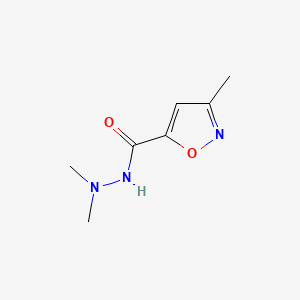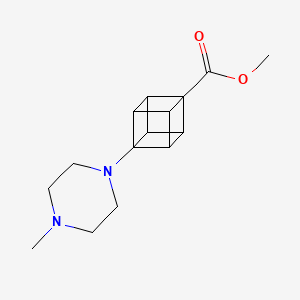
Plazomicine
Vue d'ensemble
Description
La plazomicine est un antibiotique aminoglycoside de nouvelle génération développé pour lutter contre les infections bactériennes multirésistantes. Elle est particulièrement efficace contre les entérobactéries qui produisent des enzymes de modification des aminoglycosides, des bêta-lactamases à spectre élargi et des carbapénémases . La this compound a été approuvée par la Food and Drug Administration des États-Unis en 2018 pour le traitement des infections urinaires compliquées, y compris la pyélonéphrite .
Applications De Recherche Scientifique
Plazomicin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of aminoglycosides.
Biology: Plazomicin is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotics.
Mécanisme D'action
Target of Action
Plazomicin, a next-generation aminoglycoside antibiotic, primarily targets the bacterial 30S ribosomal subunit . The 30S ribosomal subunit plays a crucial role in protein synthesis within the bacterial cell. By binding to this target, Plazomicin inhibits protein synthesis, leading to the death of the bacteria .
Mode of Action
Plazomicin exerts its bactericidal action by binding to the bacterial 30S ribosomal subunit . This binding interferes with the fidelity of mRNA translation, disrupting protein synthesis within the bacterial cell . This allows Plazomicin to evade all clinically relevant aminoglycoside-modifying enzymes, which contribute to the main resistance mechanism for aminoglycoside therapy .
Biochemical Pathways
The primary biochemical pathway affected by Plazomicin is the protein synthesis pathway within the bacterial cell. By binding to the 30S ribosomal subunit, Plazomicin disrupts the translation of mRNA into proteins . This disruption leads to the cessation of essential protein production, causing widespread cellular damage and ultimately leading to the death of the bacterial cell .
Pharmacokinetics
The pharmacokinetics of Plazomicin involves its distribution and elimination within the body. Following administration of 15 mg/kg Plazomicin by 30-minute IV infusion, the mean total body clearance in healthy adults and cUTI patients is 4.5 (±0.9) and 5.1 (±2.01) L/h, respectively . The mean half-life of Plazomicin was 3.5 h (±0.5) in healthy adults with normal renal function receiving 15 mg/kg Plazomicin via intravenous infusion .
Result of Action
The molecular and cellular effects of Plazomicin’s action result in the death of the bacterial cell. By binding to the 30S ribosomal subunit and disrupting protein synthesis, Plazomicin causes widespread cellular damage within the bacterial cell . This leads to the cessation of essential cellular functions and ultimately results in the death of the bacterial cell .
Action Environment
The efficacy and stability of Plazomicin can be influenced by various environmental factors. For instance, the transport of aminoglycosides across cytoplasmic membranes is energy-dependent and can be blocked by divalent cations, a reduction in pH, and anaerobic conditions . Additionally, the rate of Plazomicin uptake can be increased by elevating the proton-motive force . Understanding these environmental influences is crucial for optimizing the use of Plazomicin in clinical settings.
Analyse Biochimique
Biochemical Properties
Plazomicin displays potent in vitro activity against Enterobacteriaceae, including both extended-spectrum β-lactamase-producing and carbapenem-resistant isolates . Plazomicin’s enhanced Enterobacteriaceae activity is due to its stability to commonly encountered aminoglycoside-modifying enzymes that compromise the activity of traditional aminoglycosides .
Cellular Effects
Plazomicin binds to the 16S rRNA at the aminoacyl-tRNA site (A-site) of the 30S ribosomal subunit, interfering with protein translation . This interaction affects the function of the cell by disrupting protein synthesis, which is essential for cell growth and replication .
Molecular Mechanism
The structural data reveal that plazomicin exclusively binds to the 16S ribosomal A site, where it likely interferes with the fidelity of mRNA translation . The unique extensions to the core aminoglycoside scaffold incorporated into the structure of plazomicin do not interfere with ribosome binding .
Metabolic Pathways
Plazomicin resistance in Enterobacteriaceae is via modification of the ribosomal binding site due to expression of 16S rRNA methyltransferases . This suggests that plazomicin is involved in metabolic pathways related to protein synthesis and RNA methylation .
Subcellular Localization
As an aminoglycoside, plazomicin is expected to localize in the cytoplasm where the ribosomes are located. This is because it binds to the 16S rRNA of the 30S ribosomal subunit, which is located in the cytoplasm .
Méthodes De Préparation
La plazomicine est synthétisée à partir de la sisomicine, un antibiotique aminoglycoside. La préparation implique plusieurs étapes :
Protection du groupe amino allylique : La sisomicine est utilisée comme matière de départ, et le groupe amino allylique est protégé en utilisant HONB-PNZ.
Silanisation : Le composé protégé est mis en réaction avec de l'hexaméthyldisilazane pour former un composé silanisé entièrement protégé.
Acylation : Le composé silanisé subit une acylation avec un ester actif.
Déprotection sélective : Le groupe protecteur PNZ est sélectivement éliminé.
Condensation : Le composé est condensé avec le 2-hydroxy acétaldéhyde protégé par le tert-butyldiméthylsilane.
Réduction et déprotection : Le composé est réduit et déprotégé, puis séparé à l'aide d'une colonne de résine pour obtenir le produit final.
Analyse Des Réactions Chimiques
La plazomicine subit plusieurs types de réactions chimiques :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour les aminoglycosides.
Réduction : Les réactions de réduction peuvent être utilisées pendant sa synthèse, en particulier dans les dernières étapes pour obtenir le composé actif.
Substitution : Des réactions de substitution sont impliquées dans la modification de la structure de la sisomicine pour produire la this compound.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et la modification des aminoglycosides.
Biologie : La this compound est utilisée pour étudier les mécanismes de résistance bactérienne et l'efficacité des nouveaux antibiotiques.
Mécanisme d'action
La this compound exerce ses effets antibactériens en se liant à la sous-unité ribosomique 30S bactérienne, ce qui inhibe la synthèse protéique. Cette liaison interfère avec la fidélité de la traduction de l'ARNm, ce qui conduit à la production de protéines défectueuses et, finalement, à la mort des cellules bactériennes . La this compound est conçue pour échapper aux enzymes de modification des aminoglycosides, qui sont un mécanisme de résistance courant chez les bactéries .
Comparaison Avec Des Composés Similaires
La plazomicine est comparée à d'autres aminoglycosides tels que la gentamicine, la tobramycine et l'amikacine :
Gentamicine : La this compound a un spectre d'activité plus large contre les bactéries multirésistantes que la gentamicine.
Tobramycine : La this compound est plus efficace contre les bactéries qui produisent des enzymes de modification des aminoglycosides.
Les modifications uniques de la this compound, telles que l'ajout d'acide hydroxylaminobutyrique et d'un groupe hydroxylethyle, contribuent à son efficacité contre les souches bactériennes résistantes .
Propriétés
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O10/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDYFVUFSPQPPV-PEXOCOHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031303 | |
| Record name | Plazomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Plazomicin exerts a bactericidal action against susceptible bacteria by binding to bacterial 30S ribosomal subunit. Aminoglycosides typically bind to the ribosomal aminoacyl-tRNA site (A-site) and induce a conformational change to further facilitate the binding between the rRNA and the antibiotic. This leads to codon misreading and mistranslation of mRNA during bacterial protein synthesis. Plazomicin demonstrates potency against _Enterobacteriaceae_, including species with multidrug-resistant phenotypes such as carbapenemase-producing bacteria and isolates with resistance to all other aminoglycosides. Its antibacterial activity is not inhibited by aminoglycoside modifying enzymes (AMEs) produced by bacteria, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). Plazomicin was shown to be effective against _Enterobacteriaceae_ in presence of some beta-lactamases. In clinical settings and _in vivo_, bacteria shown to be susceptible toward plazomicin include _Escherichia_ _coli_, _Klebsiella pneumoniae_, _Proteus mirabilis_, and _Enterobacter cloacae_. Other aerobic bacteria that may be affected by plazomicin are _Citrobacter freundii_, _Citrobacter koseri_, _Enterobacter aerogenes_, _Klebsiella oxytoca_, _Morganella morganii_, _Proteus vulgaris_, _Providencia stuartii_, and _Serratia marcescens_. | |
| Record name | Plazomicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12615 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1154757-24-0 | |
| Record name | Plazomicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154757-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plazomicin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154757240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plazomicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12615 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Plazomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLAZOMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYO9XZ250J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Plazomicin is a next-generation aminoglycoside that binds to the bacterial 30S ribosomal subunit, similar to other aminoglycosides. [] This binding inhibits protein synthesis in a concentration-dependent manner, leading to bacterial cell death. []
A: While the provided abstracts do not explicitly state the molecular formula and weight of plazomicin, they highlight its structural derivation from sisomicin. [, ] Chemical modifications include a hydroxy-aminobutyric acid substituent at position 1 and a hydroxyethyl substituent at position 6′. [, ] Researchers seeking detailed structural information can refer to chemical databases or publications focused on plazomicin's chemical synthesis.
A: The specific structural modifications in plazomicin, namely the addition of a hydroxy-aminobutyric acid at position 1 and a hydroxyethyl group at position 6′, are crucial for its resistance to modification by many aminoglycoside-modifying enzymes. [, ] These modifications sterically hinder the enzymes from accessing the usual sites of modification on the aminoglycoside molecule, rendering them ineffective.
A: Plazomicin is primarily eliminated unchanged by the kidneys. [] Studies utilizing radiolabeled plazomicin in healthy volunteers demonstrated that the majority of the administered dose was recovered in urine, with negligible amounts detected in feces. []
A: Plazomicin clearance is reduced in patients with renal impairment. [, ] Studies have shown that total clearance declines with decreasing renal function, leading to higher plazomicin exposure in patients with moderate and severe renal impairment compared to those with normal renal function. [, ] This highlights the importance of dosage adjustments based on renal function.
A: While plazomicin demonstrates in vitro inhibition of OCT2, MATE1, and MATE2-K transporters, a clinical study showed no clinically significant drug-drug interaction when plazomicin was co-administered with metformin, a substrate for these transporters. [] This suggests that the in vitro inhibition does not translate into a clinically relevant interaction in vivo, at least with single doses of plazomicin.
A: Plazomicin has been shown to be non-inferior to meropenem in treating cUTIs, including acute pyelonephritis, in a large phase III clinical trial. [, ] The trial demonstrated comparable microbiological and clinical cure rates between plazomicin and meropenem. [] Furthermore, plazomicin exhibited a lower rate of microbiological recurrence and clinical relapse at later follow-up visits. []
A: One study highlighted plazomicin's efficacy in an immunocompetent murine septicemia model. [] Plazomicin monotherapy improved survival in mice infected with various Enterobacteriaceae isolates, particularly those with plazomicin MICs ≤4 mg/liter. [] This model provides evidence for plazomicin's potential in treating systemic infections.
A: The primary mechanism of resistance to plazomicin is the presence of 16S rRNA methyltransferases. [, , , , , ] These enzymes modify the ribosome itself, preventing plazomicin binding and rendering it ineffective. This resistance mechanism confers cross-resistance to other aminoglycosides as well.
A: Studies employed various susceptibility testing methods including broth microdilution, Etest, and disk diffusion. [, , , , , , ] Researchers compared the performance of these methods, highlighting that while generally reliable, discrepancies in categorization were observed, particularly for certain species like Proteus mirabilis. []
A: Yes, studies have explored the efficacy of beta-lactam combinations, such as meropenem plus amikacin or plazomicin, against VIM-producing CRE. [] These combinations demonstrated rapid and sustained bactericidal activity in time-kill assays. [] Further research is necessary to define the optimal role of these beta-lactam combinations compared to plazomicin in treating CRE infections.
A: The increasing prevalence of multidrug-resistant Gram-negative bacteria, particularly those resistant to existing aminoglycosides, prompted the development of plazomicin. [, , ] The goal was to create a next-generation aminoglycoside capable of overcoming the most common mechanisms of aminoglycoside resistance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)



